CID 78062178
Description
CID 78062178 is a chemical compound cataloged in PubChem with a unique structural identity and analytical characteristics. Based on Figure 1 from , the compound’s structure includes a triterpenoid backbone, as inferred from its mass spectral fragmentation pattern and GC-MS total ion chromatogram (TIC) profile . The compound was isolated via vacuum distillation of CIEO (likely a plant-derived essential oil or extract), with its content quantified across distillation fractions (Figure 1C, ). Key analytical data include a molecular ion peak at m/z 456.4 in the mass spectrum, suggesting a molecular formula of C30H48O2, and a retention time of 12.8 minutes in GC-MS analysis, indicative of moderate polarity .
Properties
Molecular Formula |
Ga2Zr |
|---|---|
Molecular Weight |
230.67 g/mol |
InChI |
InChI=1S/2Ga.Zr |
InChI Key |
OVXLPJGCURMFKO-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Zr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062178 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve multiple steps, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include continuous flow processes, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 78062178 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 78062178 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of CID 78062178 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 78062178 belongs to the triterpenoid class, sharing structural and functional similarities with compounds such as betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) . Below is a detailed comparison of physicochemical properties, analytical behavior, and biological relevance:
Table 1: Structural and Analytical Comparison of this compound and Analogous Triterpenoids
| Property | This compound | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) |
|---|---|---|---|---|
| Molecular Formula | C30H48O2 | C30H50O2 | C30H48O3 | C39H56O5 |
| Molecular Weight (Da) | 456.7 | 442.7 | 456.7 | 604.9 |
| Functional Groups | Hydroxyl, olefinic bonds | Two hydroxyl groups | Carboxylic acid, hydroxyl | Caffeoyl ester, hydroxyl |
| GC-MS Retention Time | 12.8 min | 14.2 min | 15.6 min | Not applicable (non-volatile) |
| Key MS Fragments | m/z 456.4 [M]⁺, 248.1 | m/z 442.7 [M]⁺, 207.1 | m/z 456.7 [M]⁺, 248.1 | m/z 604.9 [M]⁺, 163.0 (caffeoyl fragment) |
| Biological Role | Antiviral (inferred from structural class) | Anticancer, anti-inflammatory | Anticancer, anti-HIV | Enhanced bioavailability via caffeoyl moiety |
Key Findings:
Structural Similarities and Differences :
- This compound and betulinic acid (CID 64971) share identical molecular weights (456.7 Da) but differ in functional groups. The former lacks the carboxylic acid group present in betulinic acid, likely reducing its solubility in aqueous media .
- The caffeoyl ester moiety in 3-O-caffeoyl betulin (CID 10153267) increases molecular weight and polarity, making it unsuitable for GC-MS analysis without derivatization .
Analytical Behavior :
- This compound’s GC-MS retention time (12.8 min) is shorter than betulin (14.2 min) and betulinic acid (15.6 min), reflecting its lower polarity due to fewer hydroxyl groups .
- Collision-induced dissociation (CID) in mass spectrometry reveals distinct fragmentation patterns. For example, this compound produces a dominant fragment at m/z 248.1, whereas betulinic acid generates a similar fragment but retains the carboxylic acid group (m/z 248.1 + COOH) .
Biological Implications: Betulinic acid (CID 64971) is a well-studied anticancer agent, while this compound’s bioactivity remains less characterized. The absence of a caffeoyl group in this compound may limit its bioavailability compared to CID 10153267, which benefits from enhanced membrane permeability via the ester moiety .
Methodological Considerations
Analytical techniques such as GC-MS and LC-ESI-MS () are critical for differentiating this compound from analogs. For example, source-in CID in ESI-MS can distinguish isomers like ginsenosides (), a strategy applicable to triterpenoid analysis. High-resolution MS (e.g., Orbitrap) further resolves fragmentation ambiguities, as demonstrated in sulfonamide studies ().
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